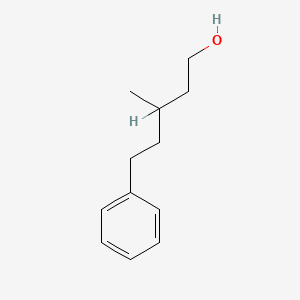

3-Methyl-5-phenylpentan-1-ol

Description

Contextualization within Modern Organic Synthesis and Catalysis

In the landscape of modern organic synthesis, molecules like 3-Methyl-5-phenylpentan-1-ol are valuable as both synthetic targets and building blocks. Aryl alkyl alcohols, the class to which this compound belongs, are pivotal structural motifs found in numerous biologically active compounds and functional materials. researchgate.net Their synthesis and manipulation are therefore of fundamental importance.

The presence of both a hydroxyl group and a phenyl ring makes this compound a versatile intermediate. The hydroxyl group can be readily transformed into other functional groups, such as aldehydes, esters, or halides, paving the way for the construction of more complex molecular architectures. For instance, the oxidation of related phenylalkanols is a key step in producing valuable aldehydes used as fragrances and aroma chemicals. researchgate.netresearchgate.net

In catalysis, chiral alcohols and their derivatives are crucial. They can serve as precursors to chiral ligands for asymmetric metal catalysis, a field dedicated to creating single-enantiomer products. orgsyn.org Furthermore, processes like "borrowing hydrogen" catalysis utilize simple alcohols to form new carbon-carbon bonds, showcasing the synthetic utility of such compounds. researchgate.net The structure of this compound makes it a candidate for such advanced catalytic applications, where its stereochemistry can influence reaction outcomes.

Historical Trajectories of Phenylalkanol Research in Academic Literature

Research into phenylalkanols has a rich history, intertwined with the development of organic chemistry itself. Early investigations, dating back to the 19th and early 20th centuries, focused on their isolation from natural sources and their basic chemical reactivity. Phenol, the simplest aromatic alcohol, was discovered in 1834 from coal tar, which remained a primary source for such compounds until the rise of the petrochemical industry. atamanchemicals.com

Over the decades, the focus shifted towards synthetic methodologies. The development of Friedel-Crafts alkylation and acylation reactions provided systematic routes to a wide variety of phenyl-substituted compounds, including phenylalkanols. researchgate.netresearchgate.net These methods allowed chemists to systematically study how the position and nature of substituents on the phenyl ring and the alkyl chain affect the physical and chemical properties of the molecules.

In the latter half of the 20th century, the advent of modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) revolutionized the characterization of these compounds. sielc.com More recently, research has been driven by the demand for enantiomerically pure phenylalkanols, spurred by the pharmaceutical and fragrance industries. google.comresearchgate.net This has led to the development of sophisticated asymmetric synthesis and biocatalytic resolution techniques, areas where compounds like this compound are of significant interest. escholarship.orgnih.gov

Significance of the Compound's Unique Molecular Architecture and Stereochemical Potential

The molecular structure of this compound is defined by several key features that dictate its chemical personality and potential applications.

Primary Alcohol: The terminal hydroxyl (-OH) group is a primary alcohol, making it accessible for a wide range of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and esterification. researchgate.net

Phenyl Group: The phenyl group at the end of the pentyl chain imparts aromatic character and influences the compound's physical properties, such as its boiling point and solubility. It also provides a site for electrophilic aromatic substitution reactions. google.comresearchgate.net

Chiral Center: The most significant feature is the stereocenter at the third carbon atom (C3), which is bonded to a hydrogen atom, a methyl group, and two different alkyl chains. wikipedia.org This makes the molecule chiral, meaning it can exist as two non-superimposable mirror images called enantiomers: (R)-3-Methyl-5-phenylpentan-1-ol and (S)-3-Methyl-5-phenylpentan-1-ol.

The presence of this stereocenter is of paramount importance. wikipedia.org Enantiomers of a chiral molecule often exhibit different biological activities and olfactory properties. For example, in the fragrance industry, one enantiomer of a chiral aroma chemical might have a desirable scent while the other is odorless or has an off-note. lookchem.com Similarly, in medicinal chemistry, one enantiomer of a drug can be therapeutic while the other is inactive or even harmful.

The synthesis of a single, desired enantiomer (an enantioselective synthesis) is a major goal in modern organic chemistry. egrassbcollege.ac.in The ability to selectively synthesize either the (R) or (S) form of this compound would be a significant achievement, opening doors to stereochemically defined derivatives for various applications. pnas.org

Table 1: Structural and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 55066-48-3 oakwoodchemical.comtcichemicals.com |

| Molecular Formula | C12H18O oakwoodchemical.comchemicalbook.com |

| Molecular Weight | 178.28 g/mol oakwoodchemical.comchemicalbook.com |

| Appearance | Colorless to Light yellow clear liquid tcichemicals.com |

| Boiling Point | 141-143°C at 11 mmHg oakwoodchemical.com |

| Purity (Typical) | >98.0% (GC) tcichemicals.com |

| Synonyms | 3-Methyl-5-phenyl-1-pentanol, γ-Methylbenzenepentanol tcichemicals.com |

Overview of Current Research Landscape and Key Challenges

The current research landscape for this compound and related structures is primarily focused on their synthesis and application in high-value sectors.

Applications Driving Research:

Fragrance and Flavors: This compound is a key intermediate in the fragrance industry, prized for its unique aromatic profile. google.com The demand for novel and sophisticated scents drives the synthesis of such aryl alkyl alcohols. researchgate.net

Pharmaceutical Intermediates: The specific stereoisomers of phenylalkanols are valuable synthons for creating complex, enantiomerically pure active pharmaceutical ingredients (APIs). google.com Research highlights their potential use in developing antiviral and anti-inflammatory drugs. google.com

Key Research Challenges:

Stereoselective Synthesis: The primary challenge is the development of efficient and highly selective methods to produce single enantiomers of this compound. lookchem.com Current research explores various strategies, including the use of chiral catalysts (metal-based or enzymatic) and chiral auxiliaries. orgsyn.orgnih.govpnas.org Achieving high enantiomeric excess (ee) is crucial for pharmaceutical applications.

Purification: Achieving the high purity (>98.5%) required for pharmaceutical and fragrance applications can be challenging, often necessitating specialized distillation or chromatographic techniques. sielc.comgoogle.comchemicalbook.com

Table 2: Example of a Synthetic Approach to this compound

| Step | Description | Conditions | Yield/Selectivity |

|---|

| Hydrogenation | Catalytic hydrogenation of a phenyl-dihydropyran precursor. | 3% Pd/silica (B1680970) catalyst, H2 (1.2 MPa), 1% propionic acid in water, 105-110°C. | Yield: 94.2%, Selectivity: 95.6% chemicalbook.com |

This example illustrates a reduction approach to obtain the racemic alcohol. The development of an asymmetric version of this or other transformations remains a key objective for researchers.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-5-phenylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYRENDGHPGWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044822 | |

| Record name | 3-Methyl-5-phenylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Benzenepentanol, .gamma.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

55066-48-3 | |

| Record name | 3-Methyl-5-phenyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55066-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepentanol, gamma-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055066483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepentanol, .gamma.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-5-phenylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-phenylpentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLISOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M56178H183 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Methyl 5 Phenylpentan 1 Ol and Its Stereoisomers

Catalytic Approaches for the Construction of the Carbon Skeleton

The formation of the C12 backbone of 3-methyl-5-phenylpentan-1-ol is a key challenge addressed by modern catalytic methods. These strategies are designed to be efficient, selective, and increasingly, stereoselective, to yield specific isomers of the target alcohol.

Transition Metal-Catalyzed Coupling Reactions for Aryl-Alkyl Bond Formation

Transition metal catalysis is fundamental to the synthesis of this compound, particularly in the hydrogenation steps of unsaturated precursors. A common industrial route involves the cyclocondensation of benzaldehyde (B42025) with 3-methyl-3-buten-1-ol (B123568) to form a tetrahydropyran (B127337) derivative, which is then hydrogenated to the final product. chemicalbook.comgoogle.com This hydrogenation is typically achieved using transition-metal catalysts.

One documented method involves the hydrogenation of phenyl-dihydropyran using a 3% Palladium (Pd) on silica (B1680970) catalyst in an aqueous solution of propionic acid. chemicalbook.com This process, conducted under pressure and at elevated temperatures, achieves high yield and selectivity. chemicalbook.com Another approach utilizes a nickel catalyst for the hydrogenation step under similar conditions. google.com The choice of catalyst, including supports like carbon or alumina, is crucial for the reaction's efficiency. google.com

For the stereoselective synthesis of specific enantiomers, such as (R)- and (S)-Rosaphen (a commercial name for 2-methyl-5-phenylpentan-1-ol, a structural isomer), asymmetric hydrogenation is a key step. One route employs a ruthenium catalyst with a chiral ferrocenyl phosphine (B1218219) ligand (Mandyphos-4) to hydrogenate a 2-methyl-5-phenylpentanoic acid precursor with up to 99% enantiomeric excess (ee). researchgate.net Dual-catalytic systems that combine a transition metal for a "borrowing hydrogen" process with another catalyst for arylation can also be used to form C-C bonds, representing a powerful, redox-neutral strategy for creating aryl-alkyl structures. acs.orgrsc.org

| Precursor | Catalyst System | Reaction Conditions | Yield / Selectivity | Reference |

|---|---|---|---|---|

| Phenyl-dihydropyran | 3% Pd/silica | 1.2 MPa H₂, 105-110 °C, Propionic acid in water | 94.2% Yield, 95.6% Selectivity | chemicalbook.com |

| Phenyl-dihydropyran | Nickel catalyst | 8 to 50 bar, 100 to 180 °C | Not specified | google.com |

| (E)-2-Methyl-5-phenylpenta-2,4-dienoic acid | Ru / Mandyphos-4 | Asymmetric Hydrogenation | Up to 99% ee | researchgate.net |

Organocatalytic Strategies for Asymmetric Carbon-Carbon Bond Formation

Organocatalysis, which uses small organic molecules as catalysts, offers a powerful alternative to metal-based systems for constructing chiral molecules. These methods are central to creating the stereocenters found in the stereoisomers of this compound. The development of enantioselective synthesis is crucial as different enantiomers of a chiral molecule can have distinct biological or olfactory properties.

One relevant strategy involves the organocatalytic addition of nucleophiles to α,β-unsaturated aldehydes to create chiral intermediates. For instance, the addition of bis(arylsulfonyl)methane to such aldehydes can be catalyzed by chiral organocatalysts to produce optically enriched precursors that can be further transformed into the desired alcohol. rsc.org Similarly, proline-catalyzed reactions, such as α-aminooxylation, can be used to introduce chirality early in a synthetic sequence, which is then carried through to the final product. juniperpublishers.com These reactions, often part of a tandem or cascade sequence, allow for the efficient construction of complex molecules from simple starting materials. univ-rennes.frub.edu

For example, a synthetic approach to a related chiral polyol, (3S, 4R)-5-phenylpentane-1, 3, 4-triol, utilized L-proline to catalyze the initial hydroxylation, establishing a key stereocenter that guided subsequent transformations. juniperpublishers.com Such strategies highlight the potential for organocatalysis to precisely control the stereochemical outcome in the synthesis of complex phenylpentanol derivatives.

Higher Alcohol Synthesis from Syngas and CO2 Hydrogenation (General Context)

While the specific synthesis of this compound starts from complex precursors, a major goal in catalysis is the direct synthesis of higher alcohols (HAs) from simple feedstocks like synthesis gas (syngas, a mixture of CO and H₂) and CO₂. nih.govsci-hub.se This approach is economically and environmentally significant but is challenged by the difficulty in controlling C-C bond formation and selectivity towards desired alcohol products. sci-hub.seosti.gov The synthesis is generally thought to proceed via a combination of Fischer-Tropsch synthesis (FTS) for chain growth and methanol (B129727) synthesis functionalities for CO insertion. acs.org Research in this area is broadly categorized by the primary metal used in the catalyst.

Rhodium (Rh) is one of the most studied metals for higher alcohol synthesis (HAS) due to its intrinsic ability to produce C₂+ oxygenates. nih.govacs.org However, unpromoted Rh catalysts often lack the desired activity and selectivity, necessitating the addition of promoter metals. nih.govacs.org Manganese (Mn) and Iron (Fe) are common promoters that enhance the performance of Rh-based catalysts. nih.govacs.org The mechanism is believed to involve the insertion of CO into CHₓ species, which requires both dissociative and molecular CO chemisorption, a function that is enhanced by the presence of promoters. acs.org The addition of promoters can significantly improve the selectivity and space-time yield (STY) towards higher alcohols. nih.govacs.org

Molybdenum (Mo)-based catalysts, particularly molybdenum carbide (Mo₂C) and molybdenum sulfide (B99878) (MoS₂), are effective for converting syngas and CO₂ into mixed alcohols. researchgate.netresearchgate.netrsc.org These catalysts are often promoted with alkali metals, such as potassium (K), which can inhibit unwanted side reactions and enhance selectivity towards alcohols. rsc.org Further promotion with transition metals like cobalt (Co) and nickel (Ni) can significantly boost catalytic activity and selectivity for C₂₊ alcohols. researchgate.netrsc.org For instance, Ni-promoted K/Mo₂C catalysts have shown a synergistic effect where a mixed Ni-Mo carbide phase is believed to be the active site for alcohol formation. rsc.org In CO₂ hydrogenation, Mo-Co-K sulfide catalysts have also demonstrated high conversion and selectivity to alcohols. researchgate.net

Conventional Fischer-Tropsch (FT) catalysts, based on iron (Fe) and cobalt (Co), are designed to produce hydrocarbons. However, they can be modified to increase the selectivity towards alcohols. acs.org One strategy is the addition of alkali promoters, such as sodium (Na) or potassium (K), to Co or Fe catalysts. ucla.edufrontiersin.org These promoters can increase surface basicity and alter the catalyst's electronic properties, favoring alcohol formation. ucla.edu Alloying FT metals with other elements is another effective approach. For example, alloying iron with cobalt and/or nickel has been shown to double the selectivity to alcohols while increasing CO conversion. syngaschem.com For CO₂ hydrogenation, tandem catalysts combining a modified FT component (e.g., Mn-Cu-K modified iron carbide) with a methanol synthesis catalyst (e.g., CuZnAlZr) can achieve higher selectivity for C₂₊ alcohols by creating a synergistic effect between the different active sites. frontiersin.org

| Catalyst Type | Base Metal(s) | Common Promoters | Feedstock | Key Research Findings | Reference |

|---|---|---|---|---|---|

| Rh-Based | Rh | Mn, Fe, Ir | Syngas | Promoters are required to increase reactivity and selectivity towards ethanol (B145695) and higher alcohols. | nih.govacs.org |

| Mo-Based | Mo (as Mo₂C or MoS₂) | K, Co, Ni | Syngas, CO₂ | Alkali promoters enhance alcohol selectivity; transition metals (Ni, Co) boost activity. | researchgate.netresearchgate.netrsc.org |

| Modified Fischer-Tropsch | Fe, Co | K, Na, Mn, Cu, Ni | Syngas, CO₂ | Alkali promoters and alloying with other metals (Co, Ni) shift selectivity from hydrocarbons to alcohols. | ucla.edufrontiersin.orgsyngaschem.com |

Modified Methanol Synthesis Catalysts

While direct synthesis of a complex alcohol like this compound from methanol is not a standard industrial process, the principles of catalyst modification in methanol synthesis are relevant to the hydrogenation steps involved in producing this compound. Methanol synthesis from syngas (a mixture of CO, CO2, and H2) typically employs a Cu/ZnO/Al2O3 catalyst. irost.ir Modifications to this catalyst system aim to enhance activity, selectivity, and stability.

Research into methanol synthesis catalysts has shown that altering the mole ratios of metal components and the preparation method can significantly impact catalyst performance. For instance, a solid-state preparation method using a ball mill for Cu/ZnO/Al2O3 catalysts has been shown to produce a "green catalyst" with higher activity compared to industrial standards. irost.ir The optimization of the Cu/Zn mole ratio and the percentage of aluminum, along with milling speed and aging time, are critical parameters. irost.ir

Furthermore, the introduction of various metal promoters such as Ni, Fe, Zn, Ir, Na, Pd, Ga, Gd, and Pt to zeolite catalysts like ZSM-5 can increase catalytic performance and yield for specific hydrocarbon products. jetir.org While these examples focus on converting methanol to hydrocarbons, the underlying principle of using metal promoters to enhance catalyst acidity and selectivity is broadly applicable in catalytic chemistry. jetir.org

Role of Promoters and Supports in Catalytic Performance

Promoters and catalyst supports play a crucial role in the catalytic hydrogenation processes used to synthesize this compound. In a common synthesis route, this compound is prepared by the hydrogenation of phenyl-dihydropyran. chemicalbook.comgoogle.com

The choice of catalyst, support, and promoters directly influences the reaction's efficiency, selectivity, and yield. For example, a 3% Palladium (Pd) on silica (SiO2) catalyst has been effectively used for the hydrogenation of a dihydropyran intermediate. The addition of propionic acid as a co-catalyst in an aqueous solution significantly enhances selectivity, achieving 95.3–98.3%, with yields of the target alcohol ranging from 92.6–97.5%. chemicalbook.com

Different transition-metal catalysts exhibit varying levels of performance. While a 5% Pd/C catalyst in methanol can achieve a 90% conversion of phenyl dihydropyran to yield 86% of this compound, a Raney nickel catalyst under similar conditions shows lower conversion (76%) and yield (71%). google.com The stability of the catalyst over multiple uses is also a key factor, with the Pd/C catalyst showing better performance retention. google.com

The support material itself, such as silica or carbon, provides a high surface area for the active metal, influencing its dispersion and stability. Promoters can modify the electronic properties of the active metal or participate directly in the reaction mechanism, for instance, by facilitating hydrogen transfer or preventing side reactions. researchgate.net

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications in fragrance and pharmaceutical industries where chirality dictates biological activity and scent profile. lookchem.comnih.gov

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com This strategy converts an enantioselective reaction into a diastereoselective one, which often allows for easier separation of the products. wgtn.ac.nz

For the synthesis of chiral alcohols, oxazolidinones, such as those derived from ephedrine, are common chiral auxiliaries. sigmaaldrich.com In a typical application, a prochiral ketone or enoate precursor to this compound would be reacted with a chiral auxiliary. The auxiliary then sterically hinders one face of the molecule, forcing an incoming reagent, such as a reducing agent, to attack from the less hindered face, thus creating a specific stereoisomer. sigmaaldrich.com Silicon-centered chiral auxiliaries have also been developed and used to effect highly diastereoselective conjugate additions of organocuprates to enones, a potential step in a synthetic route to chiral this compound. researchgate.net

Asymmetric Hydrogenation and Reduction Strategies

Asymmetric hydrogenation and reduction are powerful tools for creating chiral centers with high enantioselectivity. These methods often employ chiral catalysts or enzymes to deliver hydrogen to a prochiral substrate in a stereocontrolled manner.

Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a green and highly selective method for the synthesis of chiral alcohols. researchgate.netnih.gov Ene-reductases (ERs) and alcohol dehydrogenases (ADHs) are particularly relevant for producing chiral alcohols. nih.govunipd.it

For instance, the asymmetric reduction of an α,β-unsaturated ketone precursor can be achieved with high stereoselectivity using ketoreductases or ene-reductases. nih.gov Studies have shown that ERs can catalyze the asymmetric reduction of α,β-unsaturated aldehydes and ketones with excellent specificity and selectivity under mild conditions. nih.gov Lipases can also be employed in the kinetic resolution of racemic diol precursors to prepare enantiomerically enriched stereoisomers. lookchem.comlookchem.com Lipase-catalyzed enantioselective acylation is another effective method for resolving racemic alcohols. unipd.it

Table 1: Examples of Enzymatic Asymmetric Reduction Data based on general enzymatic capabilities, not specific to this compound.

| Enzyme Class | Substrate Type | Product | Enantiomeric Excess (ee) |

| Ene-Reductase | α,β-Unsaturated Ketone | Chiral Saturated Ketone | Often >98% |

| Alcohol Dehydrogenase | Prochiral Ketone | Chiral Secondary Alcohol | Can exceed 99% |

| Lipase (Kinetic Resolution) | Racemic Alcohol | Enantiopurified Alcohol & Ester | Can exceed 99% |

| Ketoreductase | α,β-Unsaturated Ketone | Chiral Allylic Alcohol | Variable, can be high |

Transition-metal-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis for producing enantiomerically pure compounds. diva-portal.orgresearchgate.net This method typically involves a chiral ligand coordinated to a metal center (e.g., Iridium, Rhodium, Ruthenium). diva-portal.orgacs.org

Iridium complexes with N,P-ligands have been successfully used for the asymmetric hydrogenation of allylic alcohols, which are common precursors to saturated alcohols like this compound. lookchem.comdiva-portal.org These catalytic systems can achieve high yields and excellent enantioselectivities. lookchem.com The choice of ligand is critical, as steric and electronic properties directly influence the stereochemical outcome. acs.org For example, cobalt-catalyzed asymmetric 1,4-reduction of β,β-dialkyl α,β-unsaturated esters using polymethylhydrosiloxane (B1170920) (PMHS) has been reported to produce chiral esters with up to 98% ee, which can then be reduced to the corresponding chiral alcohol. lookchem.com

Dynamic kinetic resolution (DKR) is a particularly powerful strategy where a racemic starting material is converted into a single enantiomer of the product in theoretically 100% yield. diva-portal.org This involves the rapid racemization of the starting material alongside a faster, enantioselective hydrogenation of one of the enantiomers. diva-portal.org

Table 2: Comparison of Catalysts in Phenyl-Dihydropyran Hydrogenation Data extracted from patent literature.

| Catalyst | Solvent | Temperature | Pressure | Conversion Efficiency (after 5h) | Yield |

| 5% Pd/C | Methanol | 130 °C | 50 Bar | 90% | 86% |

| Raney Nickel | Methanol | 130 °C | 50 Bar | 76% | 71% |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis merges the selectivity of biological catalysts with the practicality of chemical reactions to create efficient and highly selective routes to target molecules. A key application in this area is the asymmetric bioreduction of prochiral ketones to produce enantiopure chiral alcohols, a process that exemplifies green chemistry principles by often proceeding under mild conditions with high enantiomeric excess. tandfonline.commdpi.com

While specific literature detailing a complete chemoenzymatic route to this compound is nascent, the principles can be readily applied. A proposed pathway would involve the enzymatic reduction of the corresponding prochiral ketone, 3-methyl-5-phenylpentanone. Whole-cell biocatalysts, such as Lactobacillus species, have proven effective in the enantioselective bioreduction of structurally similar ketones, yielding chiral carbinols with excellent enantiomeric excess (>99% ee) and high yields. tandfonline.com This strategy offers a green, efficient alternative for establishing the stereocenter at the C3 position.

The process typically involves incubating the ketone substrate with a culture of the microorganism, which contains the necessary oxidoreductase enzymes. The reaction is often performed in an aqueous medium, minimizing the need for organic solvents. tandfonline.com

Table 1: Examples of Biocatalysts for Asymmetric Ketone Reduction

| Biocatalyst | Substrate Type | Product Type | Key Advantages |

| Lactobacillus paracasei BD101 | Prochiral ketones with branched chains | (R)-chiral alcohols | High enantiomeric excess (>99%), green method. tandfonline.com |

| Baker's Yeast (Saccharomyces cerevisiae) | α-, β-, and γ-chloroalkyl aryl ketones | Optically active chlorohydrins | Readily available, cost-effective, good yields. mdpi.com |

| Candida antarctica Lipase B (CALB) | Racemic alcohols and corresponding esters | Enantiopure alcohols and esters | High selectivity in kinetic resolutions. researchgate.net |

Diastereoselective Transformations

Given that this compound possesses two chiral centers (at C3 and C5, if the phenyl ring is substituted, or just C3 in the parent compound), controlling the diastereoselectivity of its synthesis is crucial for accessing specific stereoisomers. Advanced organic synthesis provides several strategies to achieve this.

One documented approach involves a diastereoselective intramolecular hydride transfer reaction. In a specific example, a precursor molecule was synthesized and then treated under thermal conditions to induce the transfer, yielding this compound with a specific diastereomeric ratio. ntu.edu.sg This highlights how intramolecular processes can effectively control the relative stereochemistry of newly formed chiral centers.

Table 2: Example of Diastereoselective Synthesis of this compound

| Reaction Type | Precursor | Conditions | Yield | Outcome |

| Intramolecular Hydride Transfer ntu.edu.sg | 3-methyl-1-(isopropoxy(phenyl)methoxy)pentan-4-one | 80 °C, 18 h | 41% | Diastereoselective formation of the product. |

Furthermore, palladium-catalyzed tandem reactions represent a powerful tool for constructing complex molecules with high levels of diastereoselectivity. acs.org While not yet specifically reported for this exact molecule, such methods, which can involve oxidative cyclization and redox relays, are capable of generating highly substituted cyclic and acyclic structures from simple starting materials, offering potential future pathways for controlled synthesis.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is paramount in modern chemical manufacturing to reduce environmental impact and improve process safety and efficiency. datainsightsmarket.com

Solvent-Free and Aqueous Medium Reactions

A significant stride in greening the synthesis of this compound involves modifying the reaction medium. A patented industrial process for the hydrogenation of the phenyl-dihydropyran intermediate utilizes an aqueous solution of propionic acid as the reaction medium with a Pd/silica catalyst. chemicalbook.com This approach reduces the reliance on volatile organic solvents.

Solvent-free synthesis represents a further advancement. researchgate.net Such reactions, often accelerated by microwave irradiation and using reagents adsorbed onto mineral supports like clays (B1170129) or alumina, can lead to enhanced reaction rates, higher selectivity, and simplified workup procedures. researchgate.net Applying this concept, the condensation of benzaldehyde and 3-methyl-3-buten-1-ol could potentially be performed under solvent-free conditions using a solid acid catalyst.

Atom-Economy and Step-Economy Maximization

Atom economy and step economy are core tenets of green synthesis, aiming to maximize the incorporation of starting materials into the final product and minimize the number of synthetic steps. assets-servd.host The widely used two-step synthesis of this compound, involving the reaction of benzaldehyde with 3-methyl-3-buten-1-ol followed by hydrogenation, is an efficient process. quickcompany.in

However, more advanced strategies like "borrowing hydrogen" (also known as hydrogen autotransfer) offer superior atom and step economy. acs.org This catalytic methodology allows for the α-alkylation of ketones with primary alcohols. In a hypothetical borrowing hydrogen synthesis, a simple methyl ketone could be directly coupled with a primary alcohol. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in-situ, which then undergoes a condensation reaction with the ketone. The catalyst subsequently returns the hydrogen to reduce the resulting enone, completing the C-C bond formation and regeneration of the alcohol group in a single pot. This telescoping of multiple oxidation, condensation, and reduction steps into one catalytic cycle represents the pinnacle of step-economy. acs.org

Development of Sustainable Catalytic Systems

Catalysis is central to the efficient synthesis of this compound. Sustainable catalyst development focuses on using earth-abundant metals, improving catalyst recyclability, and employing biocatalysts.

An efficient, patented process utilizes a recyclable acidic resin-based catalyst for the initial condensation step to produce the dihydropyran intermediate. quickcompany.in This solid catalyst can be easily recovered and reused multiple times (up to 10) while retaining its activity, significantly reducing waste compared to homogeneous acid catalysts. quickcompany.in

For the subsequent hydrogenation step, while precious metal catalysts like palladium on carbon (Pd/C) are effective, research has focused on developing catalysts based on more abundant and less expensive metals. chemicalbook.comgoogle.com A notable development is the use of a novel nickel catalyst, which provides yields comparable to palladium-based systems but at a lower cost. google.com The robustness of nickel catalysts to trace impurities can also extend their operational lifetime, further enhancing sustainability. google.com

Table 3: Comparison of Catalytic Systems in this compound Synthesis

| Step | Catalyst System | Key Features |

| Condensation | Acidic Resin quickcompany.in | Heterogeneous, recyclable (up to 10 times), high conversion and selectivity. |

| Hydrogenation | 3% Pd/silica chemicalbook.com | Effective precious metal catalyst, requires acidic additive. |

| Hydrogenation | Novel Nickel Catalyst google.com | Earth-abundant metal, lower cost, high tolerance to impurities. |

| C-C Coupling | Ruthenium Pincer Complex (Borrowing Hydrogen) acs.org | Homogeneous, high atom and step economy, one-pot multi-step reaction. |

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise process control, and easier scalability. researchgate.netthieme-connect.de

The two-step industrial synthesis of this compound is highly amenable to adaptation into a continuous flow process.

Step 1: Condensation: The reaction of benzaldehyde and 3-methyl-3-buten-1-ol, catalyzed by a solid acidic resin, can be performed in a packed-bed reactor. The liquid reactants would be continuously pumped through the heated reactor column containing the catalyst, with the product stream collected at the outlet. This setup simplifies catalyst separation and allows for continuous operation. researchgate.net

Step 2: Hydrogenation: The subsequent hydrogenation of the dihydropyran intermediate is ideally suited for flow chemistry, particularly as it involves a gaseous reagent (hydrogen). thieme-connect.de The crude output from the first step could be mixed with a hydrogen stream and passed through a packed-bed reactor containing a solid catalyst (e.g., Pd/C or a supported nickel catalyst). This approach allows for safe handling of hydrogen at high pressure and temperature, precise control over residence time, and efficient catalyst-product separation. acs.org

This continuous, multi-step synthesis would minimize manual handling, reduce reactor downtime, and provide a more consistent product quality, aligning with the goals of modern, efficient chemical manufacturing. researchgate.netacs.org

Table 4: Hypothetical Continuous Flow Synthesis of this compound

| Step | Reactor Type | Catalyst | Typical Conditions | Advantages in Flow |

| 1. Condensation | Packed-Bed Reactor (PBR) | Solid Acidic Resin quickcompany.in | Elevated temperature, controlled flow rate. | Simplified catalyst recycling, consistent product output. |

| 2. Hydrogenation | Packed-Bed Reactor (PBR) or Trickle-Bed Reactor | Pd/C or Nickel Catalyst chemicalbook.comgoogle.com | High pressure H₂, elevated temperature. | Superior safety with gases, excellent temperature/pressure control. |

Chemical Reactivity and Derivatization Studies of 3 Methyl 5 Phenylpentan 1 Ol

Reactions at the Primary Hydroxyl Group

The primary hydroxyl group is a key functional group in 3-Methyl-5-phenylpentan-1-ol, making it a versatile precursor for various chemical transformations. Its reactivity is central to the synthesis of a wide range of derivatives with applications in materials science and as intermediates in organic synthesis.

Esterification and Etherification for Advanced Materials Precursors

The transformation of this compound into esters and ethers is a common strategy for creating precursors for advanced materials. These reactions modify the molecule's physical and chemical properties, such as its viscosity, thermal stability, and reactivity, which are crucial for its application in polymers and other materials.

Esterification:

Esterification involves the reaction of the primary hydroxyl group with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), to form an ester. For instance, the reaction with acetic anhydride can produce the corresponding acetate (B1210297) ester. google.com This process is often catalyzed by an acid, such as phosphoric acid. google.com The general reaction involves heating the alcohol with the acylating agent, with reaction temperatures potentially ranging from 20°C to 170°C, although milder conditions (20-50°C) are often preferred. google.com The mole ratio of the reactants can be varied to optimize the yield of the desired ester. google.com

These resulting esters can be utilized in various applications, including as components in fragrance formulations and as monomers for polymerization, leading to the creation of polyesters with specific properties.

Etherification:

Etherification introduces an ether linkage by reacting the alcohol with a suitable reagent. One method involves the reaction with monoperoxyacetals, which can proceed via nucleophilic substitution. While the direct etherification of this compound is not extensively detailed in the provided search results, related reactions with similar alcohols provide insight into potential pathways. For example, the reaction of α-alkoxylithium reagents with monoperoxyacetals can yield mixed O,O-acetals, which are precursors to ethers. acs.org

The synthesis of ethers from alcohols can also be achieved through Williamson ether synthesis, although specific examples with this compound were not found in the search results. This method would involve deprotonating the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Oxidation Pathways and Mechanisms to Carbonyl Compounds

The oxidation of the primary hydroxyl group in this compound to a carbonyl compound, specifically an aldehyde (3-methyl-5-phenylpentanal) or a carboxylic acid, is a fundamental transformation in organic synthesis. google.com The choice of oxidizing agent and reaction conditions determines the final product. masterorganicchemistry.com

The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a significant area of research. Various catalytic systems have been developed to achieve this selectivity.

Transition Metal Catalysts: Ruthenium, copper, and palladium-based catalysts are commonly employed for the selective oxidation of alcohols. rsc.orgorganic-chemistry.orgresearchgate.net For instance, a (bpy)CuI/TEMPO catalyst system can efficiently oxidize a range of primary alcohols to aldehydes using ambient air as the oxidant at room temperature. organic-chemistry.org Similarly, iron(III) complexes have been shown to catalyze the selective oxidation of primary and secondary alcohols to carbonyl compounds using hydrogen peroxide as a green oxidant. unimi.it These catalytic systems often exhibit high selectivity and can operate under mild conditions. rsc.orgunimi.itrsc.org

Quinone-based Catalysts: Catalyst systems comprising quinone-type compounds can be used for the selective oxidation of primary and secondary alcohols to the corresponding aldehydes or ketones using molecular oxygen as the terminal oxidant. google.com This process typically involves hydrogen abstraction from the alcohol by the quinone. google.com

The table below summarizes various catalytic systems used for the selective oxidation of alcohols.

| Catalyst System | Oxidant | Target Product | Key Features |

| Merrifield resin supported molybdenum(VI) complex | 30% H2O2 | Aldehydes or Ketones | Solventless, reusable catalyst, no over-oxidation. rsc.org |

| Ruthenium-(4-methylphenyl-2,6-bispydinyl) pyridinedicarboxylate complex | Aqueous H2O2 | Aldehydes and Ketones | Room temperature, satisfactory yield, excellent selectivity. rsc.org |

| Iron(III) complex with a pyridine-containing macrocyclic ligand | H2O2 | Carbonyl Compounds | Good to excellent conversion and selectivity. unimi.it |

| (bpy)CuI/TEMPO | Ambient Air | Aldehydes | Room temperature, high selectivity for 1° alcohols. organic-chemistry.org |

| Quinone-type compounds | Molecular Oxygen | Aldehydes or Ketones | High activity and selectivity. google.com |

Understanding the mechanism of alcohol oxidation is crucial for optimizing reaction conditions and developing more efficient catalysts. Mechanistic studies often involve kinetic isotope effects (KIEs) and transition state analysis.

Kinetic Isotope Effect (KIE): The KIE is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. acs.org In the oxidation of alcohols, a primary kinetic isotope effect is often observed when the hydrogen on the carbon bearing the hydroxyl group is replaced with deuterium. acs.orgcdnsciencepub.comcdnsciencepub.com This indicates that the C-H bond is cleaved in the transition state of the reaction. cdnsciencepub.com The magnitude of the KIE can provide insights into the nature of the transition state. cdnsciencepub.com For example, a large KIE suggests a transition state where the C-H bond is significantly weakened. cdnsciencepub.com Studies on the oxidation of various alcohols have utilized KIE to probe the mechanism of hydrogen abstraction. cdnsciencepub.comcdnsciencepub.comnih.gov

Transition State Analysis: Computational methods, such as Density Functional Theory (DFT), are used to model the transition states of oxidation reactions. rsc.orgrsc.org These studies can help to elucidate the reaction pathway and the role of the catalyst. For example, DFT calculations on the (bpy)CuI-TEMPO/NMI catalyzed oxidation of alcohol have suggested a favorable pathway involving the coordination of the alcohol to the copper center, followed by hydrogen abstraction by TEMPO. rsc.org

The general mechanism for the oxidation of alcohols often involves the formation of a good leaving group on the oxygen, followed by deprotonation of the adjacent C-H bond in a process that resembles an E2 elimination. masterorganicchemistry.com In catalytic systems, the mechanism can be more complex, involving the formation of metal-oxo species or other reactive intermediates. rsc.orgresearchgate.netrsc.org

Nucleophilic Substitution Reactions and Rearrangements

The primary hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.

While direct nucleophilic substitution on the hydroxyl group is difficult due to its poor leaving group ability, it can be activated. For instance, methyltrifluoromethanesulfonate (MeOTf) has been shown to catalyze the direct nucleophilic substitution of the hydroxyl group of various alcohols with a range of nucleophiles, including 1,3-dicarbonyl compounds, amides, and alkynes. researchgate.net This method provides a pathway to form new C-C, C-N, and C-O bonds under mild, metal-free conditions. researchgate.net

Common reagents for converting the hydroxyl group into a halide include thionyl chloride (SOCl2) for chlorides and phosphorus tribromide (PBr3) for bromides. Once converted, the resulting alkyl halide can undergo substitution reactions with various nucleophiles.

Rearrangements are less common for primary alcohols like this compound under standard nucleophilic substitution conditions. However, under strongly acidic conditions or in the presence of certain catalysts, carbocation intermediates could potentially form, leading to rearrangements.

Functionalization of the Aromatic Phenyl Ring

The phenyl ring in this compound is an aromatic moiety that can undergo electrophilic aromatic substitution reactions. These reactions allow for the introduction of various substituents onto the benzene (B151609) ring, further modifying the molecule's properties.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride and a Lewis acid catalyst.

The position of substitution (ortho, meta, or para) is directed by the existing alkyl substituent on the phenyl ring. As an alkyl group, the phenethyl moiety of this compound is an ortho-, para-director.

While specific examples of functionalization of the phenyl ring of this compound were not found in the search results, these are standard reactions for aromatic compounds and would be applicable to this molecule.

Electrophilic Aromatic Substitution Reactions

The phenyl group in this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The presence of the alkyl chain, an electron-donating group, activates the ring, directing incoming electrophiles primarily to the ortho and para positions.

While specific studies on the direct electrophilic substitution of this compound are not extensively documented in readily available literature, the principles of such reactions on similar alkylbenzene derivatives are well-established. For instance, the presence of a methoxy (B1213986) group on the aromatic ring of a similar compound, 1-(3-methoxyphenyl)-5-phenylpentan-1-ol, influences the electron density and can impact electrophilic substitution reactions. evitachem.com In a broader context, electrophilic aromatic substitutions are used to introduce a variety of functional groups, including halogens (chlorination, bromination), nitro groups (nitration), and sulfonic acid groups (sulfonation). masterorganicchemistry.com

A related study on 5-phenylthiophen-2-amine (B182472) demonstrated a site-selective electrophilic aromatic substitution on the C3 atom of the thiophene (B33073) ring, highlighting how the inherent properties of a molecule direct its reactivity. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions, including the Suzuki, Heck, and Sonogashira couplings, have revolutionized organic synthesis. uwindsor.ca

While direct palladium-catalyzed cross-coupling studies on this compound are not explicitly detailed, research on analogous structures provides significant insights. For example, palladium-catalyzed Suzuki cross-coupling reactions are effective with a variety of unactivated alkyl bromides, chlorides, and tosylates that contain β-hydrogens, a structural feature present in the aliphatic chain of this compound. nih.gov The use of bulky, electron-rich trialkylphosphines as ligands can generate highly active palladium catalysts for these transformations. nih.gov

The general mechanism for these reactions involves an oxidative addition, transmetalation, and reductive elimination sequence. uwindsor.ca Research on the palladium-catalyzed cross-coupling of organoboron compounds has demonstrated the versatility of these methods. uwindsor.ca For instance, the synthesis of various (R)-1-aryl-5-phenylpentan-2-ol derivatives has been achieved through palladium-catalyzed conjunctive cross-coupling, showcasing the formation of new carbon-carbon bonds. nih.gov

Transformations of the Aliphatic Chain and Methyl Branch

The aliphatic portion of this compound offers additional sites for functionalization, moving beyond the reactivity of the terminal alcohol and phenyl groups.

C-H Activation for Remote Functionalization

Remote C-H functionalization has emerged as a powerful strategy for modifying molecules at positions distant from an existing functional group. rsc.org This approach often involves an intramolecular hydrogen atom transfer (HAT) process. rsc.orgillinois.edu An alkoxyl radical, generated from the alcohol, can abstract a hydrogen atom from a remote carbon, creating a new radical center that can be further functionalized. illinois.edu

Recent advances have seen the development of palladium-catalyzed methods for the remote functionalization of alcohols through alkene and alkyne isomerization. nih.govnih.govresearchgate.net These "chain-walking" or "relay" reactions allow for the interconversion of distant functional groups. nih.govresearchgate.net While not specific to this compound, these methodologies offer a potential pathway for its derivatization. For example, a palladium hydride catalyst can facilitate the long-range isomerization of alkynyl alcohols to α,β-unsaturated aldehydes and ketones. nih.govnih.govresearchgate.net

Olefination and Chain Extension Reactions

The aliphatic chain of this compound can be modified through various olefination and chain extension reactions. The primary alcohol can be oxidized to the corresponding aldehyde, 3-methyl-5-phenylpentanal, which can then undergo olefination reactions, such as the Wittig reaction, to form alkenes and extend the carbon chain.

The precursor, 3-methyl-5-phenylpent-2-en-1-ol, can be synthesized and used as an intermediate. Its reduction leads to this compound. This unsaturated precursor provides a handle for various transformations before the final reduction step.

Synthesis of Advanced Derivatives for Specific Research Applications

The chiral nature of this compound, which can exist as (R) and (S) enantiomers, makes it a valuable starting material for the synthesis of advanced derivatives with applications in asymmetric catalysis.

Chiral Auxiliaries and Ligands

Chiral auxiliaries and ligands are essential components in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. The enantiomerically pure forms of this compound, such as (S)-(-)-3-methyl-5-phenylpentan-1-ol, serve as building blocks for such molecules. lookchem.com

For instance, new phosphite (B83602) ligands have been prepared and their effectiveness as chiral ligands has been explored in copper-catalyzed asymmetric conjugate addition reactions. lookchem.com The synthesis of chiral ligands often involves multi-step sequences, starting from readily available chiral precursors. The development of chiral reagents from natural products like α-pinene has been a significant area of research, leading to reagents that can be used in asymmetric aldol (B89426) reactions. orgsyn.org While a direct synthesis of a chiral auxiliary from this compound is not detailed, its structural motifs are relevant to the design of new chiral ligands. The market for chiral precursors like this compound is driven by their use in the synthesis of more complex molecules. pmarketresearch.com

Chemical Probes for Mechanistic Studies

The functional simplicity and specific reactivity of this compound make it a candidate for derivatization into chemical probes for elucidating reaction mechanisms. The primary alcohol group is the principal site of reactivity, allowing for a range of transformations that can introduce reporter groups or functionalities designed to interact with specific chemical or biological systems.

A key derivatization is the oxidation of the primary alcohol to its corresponding aldehyde, 3-methyl-5-phenylpentanal. thieme-connect.de This transformation converts the relatively inert alcohol into a more reactive carbonyl compound, which can then be used to probe reaction pathways, such as aldol condensations, Wittig reactions, or reductive aminations. The aldehyde itself can act as a reactive handle for attaching more complex molecular tags, such as fluorophores or biotin, which would allow for the tracking and quantification of subsequent interactions.

Several methods are effective for the oxidation of primary alcohols to aldehydes, a common transformation in organic synthesis. thieme-connect.de For structurally related alcohols like 5-phenylpentan-1-ol, a highly efficient method involves the use of [bis(acetoxy)iodo]benzene (BAIB) in conjunction with catalytic amounts of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) and a bromide salt like tetrabutylammonium (B224687) bromide (TBAB). researchgate.net This system achieves high conversion rates under mild conditions, which is crucial for preserving the integrity of other functional groups within a molecule. researchgate.net The catalytic cycle involves the in-situ generation of a potent oxoammonium ion oxidant. While this specific reaction has been detailed for 5-phenylpentan-1-ol, the principles are directly applicable to its 3-methyl derivative. researchgate.net Other established reagents for this type of oxidation include chromium-based reagents like the Collins reagent (CrO₃·py₂), though modern methods often favor less toxic, catalytic systems. thieme-connect.de

The following table summarizes common oxidation methods applicable for converting primary alcohols to aldehydes, which could be employed to synthesize probes from this compound.

| Oxidation Method | Reagents | Typical Conditions | Notes |

| TEMPO-Catalyzed Oxidation | TEMPO (cat.), NaOCl (reoxidant) | CH₂Cl₂/H₂O, 0 °C to RT | Known as the Anelli oxidation; selective for primary alcohols. |

| BAIB/TEMPO Oxidation | [Bis(acetoxy)iodo]benzene, TEMPO (cat.), TBAB (cat.) | Ethyl acetate or CH₂Cl₂, RT | High conversion for similar substrates like 5-phenylpentan-1-ol. researchgate.net |

| Collins Oxidation | Chromium trioxide-pyridine complex (CrO₃·2py) | Anhydrous CH₂Cl₂ | Requires stoichiometric amounts of the hygroscopic reagent. thieme-connect.de |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Anhydrous CH₂Cl₂, -78 °C to RT | Effective but requires cryogenic temperatures and careful handling. |

| Dess-Martin Periodinane | Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂, RT | Mild conditions, but the reagent can be shock-sensitive. |

By converting this compound into its aldehyde or other derivatives, researchers can create tailored molecules to investigate reaction kinetics, identify intermediates, and understand the steric and electronic effects of the γ-methyl group on reaction outcomes.

Precursors for Complex Chemical Architectures

This compound serves as a valuable building block, or synthon, in the assembly of more complex and biologically significant molecules. Its structure, featuring a chiral center at the C3 position when synthesized enantioselectively, combined with a terminal alcohol for further functionalization, makes it an important precursor in multi-step organic synthesis. ub.edu

A notable application is its use as a key intermediate in the total synthesis of the natural product Baulamycin A. In a documented synthetic approach, the chiral (R)-enantiomer of this compound was identified as a critical synthon (referred to as synthon B). ub.edu This intermediate was prepared via the reduction of the corresponding chiral ester, (R)-ethyl 3-methyl-5-phenylpentanoate, using a powerful reducing agent. ub.edu The reaction, which specifically targets the ester functional group while leaving the rest of the molecule intact, is outlined below.

Synthesis of (R)-3-methyl-5-phenylpentan-1-ol for Baulamycin A ub.edu

Precursor: (R)-ethyl 3-methyl-5-phenylpentanoate

Reagent: Lithium aluminium hydride (LiAlH₄)

Solvent: Anhydrous diethyl ether (Et₂O)

Conditions: The reaction is typically conducted at 0 °C to ensure controlled reduction of the ester to the primary alcohol. ub.edu

This transformation highlights the role of this compound as a foundational piece in constructing a larger, stereochemically complex natural product.

Furthermore, the oxidation of this compound yields 3-methyl-5-phenylpentanal, a compound known commercially as Mefrosol. rndnewsindia.comcymitquimica.com While widely used as a fragrance ingredient for its fresh, floral odor, this aldehyde is also a precursor for further chemical synthesis. rndnewsindia.comcymitquimica.comlookchem.com The aldehyde's reactivity allows it to participate in a variety of carbon-carbon bond-forming reactions, extending the molecular framework to create diverse chemical architectures. cymitquimica.com Its use in the synthesis of pharmaceuticals has also been noted, underscoring its versatility as a starting material. lookchem.comevitachem.com

The utility of this compound as a precursor is summarized in the following table.

| Precursor | Derivative/Intermediate | Reaction Type | Resulting Complex Architecture/Product Class |

| (R)-ethyl 3-methyl-5-phenylpentanoate | (R)-3-methyl-5-phenylpentan-1-ol | Ester Reduction | Baulamycin A (Natural Product) ub.edu |

| This compound | 3-Methyl-5-phenylpentanal (Mefrosol) | Alcohol Oxidation | Fragrance compounds, Pharmaceutical intermediates rndnewsindia.comlookchem.com |

These examples demonstrate that through targeted derivatization of its primary alcohol group, this compound provides a reliable pathway for the synthesis of intricate molecules for both biological and commercial applications.

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 5 Phenylpentan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural and stereochemical elucidation of organic compounds like 3-Methyl-5-phenylpentan-1-ol. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial framework for structural determination. In a study detailing the synthesis of (R)-3-methyl-5-phenylpentan-1-ol, both ¹H and ¹³C NMR spectra were utilized for its characterization. ub.edu For a comprehensive assignment of all proton and carbon signals, a combination of 2D NMR experiments is employed. These techniques are crucial for unambiguously establishing the complex structure of such molecules. acs.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons in the alkyl chain of this compound.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is essential for assigning the proton signal to its corresponding carbon atom in the molecular backbone and the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is instrumental in piecing together the entire molecular structure by connecting different fragments, for instance, linking the aliphatic chain to the phenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for stereochemical assignment. It identifies protons that are close in space, even if they are not directly connected through bonds. For a chiral molecule like this compound, NOESY can help in determining the relative stereochemistry at the chiral center.

The following table provides a hypothetical, yet representative, set of ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar structures. rsc.org

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 3.65 (t) | 62.9 |

| 2 | 1.55 (m) | 40.5 |

| 3 | 1.70 (m) | 31.5 |

| 4 | 1.65 (m) | 38.8 |

| 5 | 2.60 (t) | 33.6 |

| 6 (ipso) | - | 142.5 |

| 7, 11 (ortho) | 7.18 (d) | 128.4 |

| 8, 10 (meta) | 7.28 (t) | 128.3 |

| 9 (para) | 7.15 (t) | 125.7 |

| 3-CH₃ | 0.95 (d) | 19.5 |

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) is a powerful technique for investigating the structure and dynamics of molecules in the solid phase, including supramolecular assemblies. mst.edusprchemical.com For compounds like this compound and its derivatives, which can form ordered structures through intermolecular interactions such as hydrogen bonding (via the hydroxyl group) and π-stacking (via the phenyl ring), ssNMR can provide unique insights. escholarship.org

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solids, which are often characterized by broad lines due to anisotropic interactions. mst.edu By analyzing the chemical shifts and through-space correlations in the solid state, it is possible to understand the packing of molecules in a crystal lattice and the nature of non-covalent interactions that govern the formation of supramolecular structures. rsc.orgmdpi.com For instance, ssNMR has been effectively used to study the interactions of polyphenols with lipid bilayers, revealing details about their orientation and insertion into the membrane, which is a form of supramolecular assembly. miamioh.edu

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns. rsc.org

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental formula of a molecule. researchgate.net For this compound (C₁₂H₁₈O), HRMS can measure the mass of the molecular ion with very high accuracy, allowing for the differentiation from other compounds with the same nominal mass but different elemental compositions. The predicted monoisotopic mass of this compound is 178.13577 Da. uni.lu HRMS is often coupled with techniques like liquid chromatography (LC) for the analysis of complex mixtures. sielc.com

The following table shows predicted collision cross-section (CCS) values for various adducts of this compound, which can be determined using ion mobility-mass spectrometry, a technique often coupled with HRMS. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 179.14305 | 142.1 |

| [M+Na]⁺ | 201.12499 | 147.6 |

| [M-H]⁻ | 177.12849 | 143.8 |

| [M+NH₄]⁺ | 196.16959 | 161.5 |

| [M+K]⁺ | 217.09893 | 145.0 |

| [M+H-H₂O]⁺ | 161.13303 | 136.3 |

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the fragmentation pathways of a molecule. rsc.org In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information.

For aryl alkyl alcohols, common fragmentation patterns include:

Loss of water (H₂O): The molecular ion can readily lose a molecule of water (18 Da), which is a characteristic fragmentation for alcohols. libretexts.orgyoutube.comchadsprep.com

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway. libretexts.orgyoutube.com

Benzylic cleavage: The bond between the alkyl chain and the phenyl group can break, leading to the formation of a stable benzyl (B1604629) or tropylium (B1234903) cation (m/z 91). miamioh.edu This is a very common fragmentation for compounds containing a benzyl moiety.

McLafferty rearrangement: If sterically possible, a γ-hydrogen can be transferred to the carbonyl group (if oxidized) or the oxygen of the alcohol, leading to the elimination of a neutral alkene. miamioh.edu

A mass spectrum of the structural isomer 3-methyl-1-phenyl-3-pentanol (B85208) shows a prominent peak at m/z 91, corresponding to the tropylium ion, and other fragments resulting from cleavages of the alkyl chain. massbank.eu Similar fragmentation would be expected for this compound, with the relative abundances of the fragments providing clues to the specific substitution pattern.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study conformational changes. smu.eduresearchgate.net These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to their vibrational modes.

For this compound, key functional groups that can be identified include:

O-H stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group.

C-H stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed below 3000 cm⁻¹. derpharmachemica.com

C=C stretches: The stretching vibrations of the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region. ub.edu

C-O stretch: The C-O stretching vibration of the primary alcohol is expected in the range of 1050-1150 cm⁻¹. ub.edu

The following table summarizes the expected major vibrational bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch | ~3350 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 |

| Aromatic C=C stretch | 1450-1600 |

| C-O stretch (primary alcohol) | ~1050 |

By comparing the experimental IR and Raman spectra with theoretical calculations based on methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. derpharmachemica.comnist.gov This correlative approach allows for a deeper understanding of the molecule's vibrational properties and can aid in confirming its structure. ub.edusmu.edu

X-ray Crystallography and Single Crystal Diffraction Studies for Absolute Configuration and Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a molecule in the solid state. This powerful technique can elucidate bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereocenters. The primary prerequisite for this analysis is the ability to grow a suitable, high-quality single crystal of the compound or a crystalline derivative.

While no specific X-ray crystallographic data for derivatives of this compound have been reported in the reviewed literature, the methodology remains a gold standard. The process would involve synthesizing a crystalline derivative of this compound. This could be achieved, for example, by reacting the primary alcohol with a suitable carboxylic acid to form an ester or with an isocyanate to form a carbamate, thereby increasing the likelihood of obtaining crystalline material.

Once a single crystal is obtained, it is mounted in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern of the scattered X-rays is collected. The analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, revealing the position of each atom.

For the determination of absolute configuration, the phenomenon of anomalous dispersion is utilized. When heavy atoms are present in the structure, the way they scatter X-rays can be used to determine the absolute arrangement of atoms in space. The Flack parameter is a critical value refined during the structure solution process; a value close to zero provides confidence in the assigned absolute configuration. researchgate.net For instance, in a study of a different chiral molecule, (1S,2S)-3-methyl-2-phenyl-2,3-dihydrothiazolo[2,3-b]quinazolin-5-one, the absolute configuration was definitively determined through the refinement of the Flack parameter. researchgate.netresearchgate.net

The data obtained from a single crystal X-ray diffraction experiment is comprehensive, providing a complete picture of the molecule's solid-state conformation and the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. researchgate.net This level of detail is invaluable for understanding the molecule's intrinsic properties.

Table 1: Representative Crystallographic Data Parameters

This table illustrates the type of data that would be generated from an X-ray crystallographic analysis of a crystalline derivative of this compound. The values are hypothetical and serve for illustrative purposes only.

| Parameter | Example Value | Description |

| Chemical Formula | C₁₂H₁₇O-derivative | The molecular formula of the crystalline derivative. |

| Formula Weight | Varies | The molar mass of the derivative. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the crystal lattice. |

| Space Group | P2₁ | The space group provides a detailed description of the symmetry elements within the crystal. |

| a, b, c (Å) | 10.123, 5.432, 12.876 | The dimensions of the unit cell. |

| α, β, γ (°) | 90, 105.3, 90 | The angles of the unit cell. |

| Volume (ų) | 681.4 | The volume of the unit cell. |

| Z | 2 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 1.15 | The theoretical density of the crystal. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack Parameter | 0.0(1) | A parameter used to determine the absolute configuration of the molecule. A value near zero is ideal. |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light. acs.org These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful tools for determining the enantiomeric excess (ee) and can also be used to assign the absolute configuration of a chiral compound, such as this compound. rsc.orgsemanticscholar.org

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of plane-polarized light as a function of wavelength. A chiral molecule will rotate the plane of polarized light, and the magnitude and direction of this rotation change with the wavelength of the light. An ORD spectrum is a plot of this specific rotation versus wavelength. The spectrum often shows a complex curve, known as a Cotton effect, in the region where the molecule absorbs light. The sign of the Cotton effect can be correlated with the absolute configuration of the molecule. researchgate.net

Circular Dichroism (CD)

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net A CD spectrum is a plot of this differential absorption versus wavelength. Only chiral molecules exhibit CD signals. The resulting spectrum, with its characteristic positive and negative peaks, is highly sensitive to the stereochemical environment of the chromophore (the light-absorbing part of the molecule).

For this compound, the phenyl group would serve as the primary chromophore. The CD spectrum would be sensitive to the spatial arrangement of the atoms around the chiral center at C3, which influences the interaction of the phenyl chromophore with the chiral environment.

Application to this compound

To determine the absolute configuration of this compound using chiroptical methods, one would typically compare the experimentally measured CD or ORD spectrum with the spectrum of a known standard or with spectra predicted by quantum chemical calculations. acs.orgresearchgate.net Computational methods, such as time-dependent density functional theory (TDDFT), can be used to calculate the theoretical CD spectrum for a given enantiomer (e.g., (R)-3-Methyl-5-phenylpentan-1-ol). acs.org By comparing the calculated spectrum with the experimental one, the absolute configuration can be assigned. researchgate.net

The determination of enantiomeric excess relies on the principle that the magnitude of the optical rotation or the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric purity. A racemic mixture (50:50 of both enantiomers) will not show any optical activity. The enantiomeric excess of a non-racemic sample can be calculated by comparing its specific rotation to the specific rotation of the pure enantiomer.

Table 2: Chiroptical Data for a Hypothetical Sample of this compound